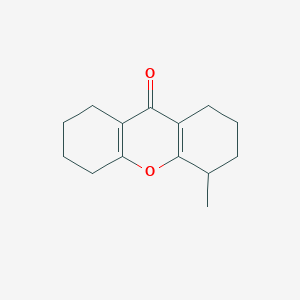
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-9-one, commonly known as MX or xanthenone, is a heterocyclic organic compound. It is a white to off-white crystalline powder that has been extensively studied for its potential applications in various fields of science.
Mecanismo De Acción
MX is a fluorescent compound that can be excited by light of a specific wavelength. Upon excitation, it emits light at a longer wavelength, making it an excellent fluorescent probe for biochemical assays. The mechanism of action of MX is based on its ability to bind to specific molecules, such as proteins, nucleic acids, and lipids, and emit light upon excitation.
Biochemical and Physiological Effects:
MX has been shown to have various biochemical and physiological effects. It has been found to bind to DNA and inhibit its replication, making it a potential anticancer agent. MX has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, making it a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MX has several advantages and limitations for lab experiments. Its fluorescent properties make it an excellent probe for biochemical assays, and its ease of synthesis makes it readily available for research. However, its toxicity and potential side effects limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MX. One area of research is the development of MX-based fluorescent probes for the detection of specific molecules, such as proteins and nucleic acids. Another area of research is the synthesis of MX-based dendrimers and other polymeric materials for use in drug delivery and other applications. Additionally, the study of MX's potential as an anticancer and Alzheimer's disease treatment will continue to be an area of interest for researchers.
Métodos De Síntesis
MX can be synthesized via a one-pot reaction of an aldehyde, a ketone, and a cyclic acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at room temperature and yields MX in high purity and yield.
Aplicaciones Científicas De Investigación
MX has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe in biochemical assays, as a precursor for the synthesis of various organic compounds, and as a building block for the synthesis of dendrimers and other polymeric materials.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-methyl-1,2,3,4,5,6,7,8-octahydroxanthen-9-one |
InChI |
InChI=1S/C14H18O2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h9H,2-8H2,1H3 |
Clave InChI |
AHYATZNKVQSUPC-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
SMILES canónico |
CC1CCCC2=C1OC3=C(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


